2-Bromo-4-hydroxy-5-methoxybenzoic acid
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Overview
Description
2-Bromo-4-hydroxy-5-methoxybenzoic acid is a benzoic acid derivative with the molecular formula C8H7BrO4 This compound is known for its unique structural features, which include a bromine atom, a hydroxyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid typically involves the bromination of 4-hydroxy-5-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction yields the desired product with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure cost-effectiveness and scalability. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
2-Bromo-4-hydroxy-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 5-Bromo-2-hydroxy-4-methoxybenzoic acid
- 2-Bromo-4-methoxybenzoic acid
Uniqueness
2-Bromo-4-hydroxy-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90050-65-0 |
---|---|
Molecular Formula |
C8H7BrO4 |
Molecular Weight |
247.04 g/mol |
IUPAC Name |
2-bromo-4-hydroxy-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,10H,1H3,(H,11,12) |
InChI Key |
JIPNYFGKCMJPMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Br)O |
Origin of Product |
United States |
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